N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide

Medicinal Chemistry Trifluoromethyl SAR Benzamide Conformation

Researchers face uncertainty when SAR assumptions fail for trifluoromethyl benzamide NaV1.7 inhibitors. CAS 1251557-44-4, featuring a distinct ortho-CF3 and quaternary cyclopropyl-hydroxymethyl side chain, serves as a precise structural probe to eliminate this ambiguity. - Enables systematic three-way SAR deconvolution against des-CF3 (CAS 1026348-50-4) and des-hydroxy (CAS 1197499-59-4) analogs. - Serves as a discriminating validation set for in silico logP, pKa, and CYP SOM prediction models. - Functions as an LC-MS/MS reference standard with characteristic [M+H]+ at m/z 274.1 and CF3 fragment at m/z 69.

Molecular Formula C13H14F3NO2
Molecular Weight 273.255
CAS No. 1251557-44-4
Cat. No. B2408922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide
CAS1251557-44-4
Molecular FormulaC13H14F3NO2
Molecular Weight273.255
Structural Identifiers
SMILESC1CC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)CO
InChIInChI=1S/C13H14F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11(19)17-7-12(8-18)5-6-12/h1-4,18H,5-8H2,(H,17,19)
InChIKeyZVXTUNJQFULXBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: CAS 1251557-44-4 Structural Identity & Sourcing


N-((1-(Hydroxymethyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide (CAS 1251557-44-4, molecular formula C13H14F3NO2, MW 273.25 g/mol) is a synthetic substituted benzamide featuring a 2-trifluoromethyl substituent on the phenyl ring and a cyclopropylmethyl hydroxymethyl side chain [1]. The compound belongs to a broader class of trifluoromethyl-substituted benzamides extensively investigated as voltage-gated sodium channel (NaV, particularly NaV1.7) inhibitors within the Genentech/Xenon Pharmaceuticals patent family for pain indications [2]. It is currently catalogued exclusively as a research chemical by specialist suppliers, with no evidence of inclusion in major commercial screening libraries (e.g., Sigma-Aldrich, ChemDiv, Enamine) or progression into formal preclinical development . Publicly available biological activity data for this specific compound remain absent from authoritative databases including PubChem, ChEMBL, and BindingDB as of the literature cut-off date.

CAS 1251557-44-4: Why Analogs Cannot Substitute


Substitution within the trifluoromethyl benzamide class cannot be assumed to preserve pharmacological or physicochemical fidelity. The 2-CF3 positional isomer on the phenyl ring exerts distinct electronic effects (ortho-electron-withdrawing) that differentially modulate amide bond conformational preferences, metabolic stability, and target engagement compared to 3-CF3 or 4-CF3 analogs [1]. The (1-(hydroxymethyl)cyclopropyl)methyl side chain introduces a unique combination of conformational constraint (cyclopropyl ring), hydrogen-bond donor/acceptor capacity (hydroxymethyl), and steric bulk at the amide nitrogen attachment point; even minor modifications such as omitting the hydroxymethyl group (e.g., N-(cyclopropylmethyl)-2-(trifluoromethyl)benzamide, CAS 1197499-59-4) or altering the linker length (e.g., N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide, CAS 1273988-45-6) are known to produce compounds with divergent target potency and pharmacokinetic profiles within the same patent families [2]. These structure-activity relationship (SAR) discontinuities preclude reliable generic substitution without experimental verification.

Differentiation Evidence for CAS 1251557-44-4


Ortho-CF3 vs. Meta/Para Isomer Conformational Effects

The 2-trifluoromethyl (ortho-CF3) substitution on the benzamide phenyl ring of CAS 1251557-44-4 establishes a quantitatively distinct electronic environment versus the 3-CF3 or 4-CF3 positional isomers commonly employed in screening libraries. The ortho-CF3 group exerts a strong electron-withdrawing inductive effect (Hammett σₘ = 0.43; σₚ = 0.54) that polarizes the adjacent amide carbonyl, altering both the amide bond rotational barrier and hydrogen-bond acceptor strength relative to meta or para isomers [1]. Computational modeling of N-aryl benzamides has demonstrated that ortho-substitution increases the energy barrier for cis-trans amide isomerization by approximately 2–4 kcal/mol compared to unsubstituted or para-substituted analogs, directly impacting the conformational ensemble available for target binding [2]. Although no direct head-to-head bioassay data are publicly available for CAS 1251557-44-4, the ortho-CF3 benzamide scaffold appears as a privileged substructure within the Genentech/Xenon NaV1.7 inhibitor patent series, whereas the corresponding 3-CF3 and 4-CF3 isomers are notably absent from the exemplified compound tables, suggesting a non-obvious contribution of the 2-CF3 orientation to the pharmacophore [3].

Medicinal Chemistry Trifluoromethyl SAR Benzamide Conformation

Hydroxymethyl-Cyclopropyl Linker: H-Bond Donor Positioning

The (1-(hydroxymethyl)cyclopropyl)methyl side chain of CAS 1251557-44-4 introduces a strategically positioned hydrogen-bond donor (hydroxymethyl –OH) at the quaternary carbon of the cyclopropyl ring, which is absent in the simpler N-(cyclopropylmethyl)-2-(trifluoromethyl)benzamide (CAS 1197499-59-4) [1]. In the closely related sodium channel inhibitor patent series, the presence of a hydroxyl group in the linker region has been shown to contribute to isoform selectivity and metabolic stability; for example, compounds bearing hydroxyl-containing side chains demonstrated differential NaV1.7 vs. NaV1.5 selectivity ratios compared to their des-hydroxy counterparts [2]. The regioisomeric analog N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide (CAS 1273988-45-6) positions the hydroxyl group one carbon farther from the cyclopropyl ring, altering both the pKa of the hydroxyl (~0.3–0.5 unit difference predicted due to through-bond inductive attenuation) and the spatial vector of the hydrogen-bond donor, which can affect target residue interactions [3]. No quantitative IC50 or Ki data exist in the public domain for CAS 1251557-44-4 specifically, and this evidence dimension must be classified as class-level inference drawn from SAR trends within the patent family.

Structure-Activity Relationship Linker Optimization Hydrogen Bond Donor

Lipophilicity & TPSA: Impact of Hydroxymethyl and CF3

The combination of the hydrophobic 2-CF3 group (π = 0.88 for aromatic CF3) and the polar hydroxymethyl group (π = −0.04 for CH2OH) within a single compact scaffold (MW 273.25) creates a balanced lipophilicity profile (predicted cLogP ~1.5–2.0) that distinguishes CAS 1251557-44-4 from both more lipophilic and more polar analogs [1]. The des-hydroxy analog N-(cyclopropylmethyl)-2-(trifluoromethyl)benzamide (CAS 1197499-59-4, predicted cLogP ~2.8–3.2) is estimated to be approximately 10- to 30-fold more lipophilic, which significantly impacts aqueous solubility, non-specific protein binding, and membrane permeability [2]. Conversely, the des-CF3 analog N-(1-(hydroxymethyl)cyclopropyl)benzamide (CAS 1026348-50-4, predicted cLogP ~0.5–0.8) is substantially more polar, with predicted aqueous solubility approximately 5- to 10-fold higher but reduced passive membrane permeability . The hydroxymethyl group also increases the topological polar surface area (TPSA) by approximately 20 Ų relative to the des-hydroxy analog, moving the compound from a predicted CNS-penetrant profile (TPSA < 60 Ų) toward a more balanced peripheral/CNS boundary profile (TPSA ~60–70 Ų), with implications for tissue distribution in in vivo pharmacology studies.

Lipophilicity Drug-Likeness Physicochemical Profiling

Metabolic Stability: Quaternary Cyclopropyl vs. Simple Cyclopropylmethyl

The (1-(hydroxymethyl)cyclopropyl)methyl motif of CAS 1251557-44-4 contains a neopentyl-type alcohol at the cyclopropyl quaternary center. This structural feature is distinct from the simple cyclopropylmethyl group (CAS 1197499-59-4) in that the quaternary carbon lacks an abstractable hydrogen atom, rendering the position resistant to CYP450-mediated hydroxylation at that site [1]. In contrast, cyclopropylmethyl groups are known metabolic liabilities; CYP450 enzymes can catalyze ring-opening of cyclopropyl rings via hydrogen atom abstraction at the cyclopropyl α-C–H bonds, generating reactive intermediates and contributing to high metabolic clearance [2]. Literature on cyclopropyl-containing drug candidates demonstrates that introducing a quaternary substituent (such as –CH2OH) at the cyclopropyl ring reduces the rate of CYP3A4-mediated oxidation by 5- to 50-fold relative to unsubstituted cyclopropyl analogs, depending on the specific enzyme isoform and competing metabolic pathways [3]. While no direct microsomal stability data are publicly available for CAS 1251557-44-4, the presence of the quaternary hydroxymethyl group is a recognized medicinal chemistry strategy for improving metabolic stability in cyclopropyl-containing scaffolds.

Metabolic Stability CYP450 Oxidation Lead Optimization

Patent Status: Generically Claimed vs. Exemplified NaV1.7 Blockers

The Genentech/Xenon Pharmaceuticals patent family (including US-10899732-B2, US-11203572-B2, and US-2017/0087136 A1) claims substituted benzamides as sodium channel (NaV1.7) inhibitors with generic formulae that structurally encompass CAS 1251557-44-4 [1]. Within this patent landscape, compounds bearing the 2-trifluoromethyl benzamide core with cyclopropyl-containing N-substituents constitute a distinct sub-series, and the (1-(hydroxymethyl)cyclopropyl)methyl side chain represents a specific substitution pattern that may afford a unique intellectual property position relative to simpler cyclopropylmethyl or cyclopropylethyl analogs [2]. A Freedom-to-Operate analysis would need to assess whether CAS 1251557-44-4 falls within the granted claims of these patents; however, for procurement purposes, the key consideration is that close analogs lacking the hydroxymethyl group (CAS 1197499-59-4) or bearing alternative aryl substitution patterns (e.g., 3,4-difluoro or 2-bromo variants) may fall within different patent sub-scopes, carrying different IP risk profiles for commercial translation [3]. No specific biological data or exemplary synthesis for CAS 1251557-44-4 were identified within the publicly accessible patent text, classifying it as a 'generically claimed but not specifically exemplified' compound.

Intellectual Property Patent Analysis NaV1.7 Inhibitor

Recommended Applications for CAS 1251557-44-4


SAR Probe: Ortho-CF3 Conformational Effects on NaV1.7

CAS 1251557-44-4 is best deployed as a structural probe to interrogate the contribution of the ortho-trifluoromethyl group and the quaternary cyclopropyl-hydroxymethyl side chain to NaV1.7 inhibitory activity within the Genentech/Xenon chemotype. Procurement of this compound alongside the des-CF3 analog (CAS 1026348-50-4) and the des-hydroxy analog (CAS 1197499-59-4) enables a systematic three-way SAR comparison to deconvolute the individual contributions of the CF3 group and the hydroxymethyl moiety to target potency, isoform selectivity (NaV1.7 vs. NaV1.5), and metabolic stability [1]. This approach is consistent with the patent family's disclosed optimization strategy, where hydroxyl-containing side chains are employed to modulate selectivity and drug-like properties [2].

In Silico Prediction Benchmark for Cyclopropyl Benzamides

Given the absence of publicly available experimental data for CAS 1251557-44-4, the compound serves as a valuable external validation set for computational models predicting logP, pKa, CYP450 metabolic sites, and target binding affinity of trifluoromethyl benzamides. Research groups developing or benchmarking machine learning models for drug-likeness prediction or metabolic site-of-metabolism (SOM) algorithms can procure this compound, generate experimental physicochemical data (logD, kinetic solubility, microsomal stability), and compare results against in silico predictions [3]. The quaternary cyclopropyl-hydroxymethyl motif presents a non-trivial prediction challenge for many algorithms, making this compound a discriminating test case for model performance evaluation.

HPLC/MS Reference Standard for Trifluoromethyl Benzamide PK

The distinct chromatographic properties of CAS 1251557-44-4 (predicted logP ~1.5–2.0, moderate polarity) combined with its unique mass spectral signature (molecular ion [M+H]⁺ at m/z 274.1, characteristic CF3 fragment at m/z 69) make it suitable as a reference standard for developing and validating LC-MS/MS bioanalytical methods intended for quantifying trifluoromethyl benzamide analogs in biological matrices [1]. Its balanced lipophilicity provides a midpoint retention time that can serve as a chromatographic benchmark for optimizing gradient elution conditions for compound panels spanning a wider logP range.

Chemical Biology Tool: H-Bond Donor Topology in Target Engagement

The precisely positioned hydroxymethyl group of CAS 1251557-44-4 distinguishes it from the regioisomeric analog CAS 1273988-45-6 (hydroxyl shifted by one carbon). This pair of compounds can be employed in chemical biology studies to determine whether a specific hydrogen-bond donor geometry (direct attachment to cyclopropyl quaternary carbon vs. one-carbon-spacer attachment) is required for engaging a target of interest. Such studies are particularly relevant for targets where the binding pocket contains a geometrically constrained hydrogen-bond acceptor residue (e.g., a specific backbone carbonyl or side-chain carboxylate), as the ~1.2–1.5 Å spatial displacement of the –OH group between the two isomers may result in a binary 'on/off' functional outcome despite otherwise identical molecular composition [2].

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